4-(Benzyloxy)-N-(4-fluorobenzyl)aniline
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO/c21-18-8-6-16(7-9-18)14-22-19-10-12-20(13-11-19)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOZJWXWQKHQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Benzyl Protection and Condensation
Method Overview :
This approach integrates benzyl protection and Schiff base formation in a single reaction vessel.
Steps :
- Reactants : 4-Hydroxybenzaldehyde, benzyl chloride (as a cost-effective alternative to benzyl bromide), 4-fluoroaniline, alkali metal carbonate (e.g., K₂CO₃), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Reaction :
- 4-Hydroxybenzaldehyde undergoes benzyl protection with benzyl chloride in acetone/water at 80–90°C for 3–5 hours.
- 4-Fluoroaniline is added directly to the same vessel, forming the imine (Schiff base) at 45–50°C for 1–1.5 hours.
- Purification :
- Washes with Na₂CO₃ solution and water.
- Recrystallization in isopropyl alcohol yields the product as a pale-yellow solid.
| Parameter | Value |
|---|---|
| Yield | 92% |
| Melting Point | 134.8–136.1°C |
| Purity (¹H NMR) | >95% |
- Eliminates intermediate isolation, reducing solvent use and time.
- Cost-effective due to benzyl chloride substitution.
Nitro Reduction and Alkylation Route
Method Overview :
This two-step process involves nitro reduction followed by N-alkylation.
Steps :
- Step 1: Synthesis of 4-Benzyloxyaniline :
- Step 2: N-Alkylation with 4-Fluorobenzyl Bromide :
- Conditions : 4-Benzyloxyaniline reacts with 4-fluorobenzyl bromide in DMF/K₂CO₃ at 60°C for 12 hours.
- Purification : Column chromatography (hexane/ethyl acetate).
| Parameter | Value |
|---|---|
| Total Yield | ~60% |
| Purity (HPLC) | >90% |
Reductive Amination Pathway
Method Overview :
This method uses reductive amination between 4-benzyloxybenzaldehyde and 4-fluoroaniline.
Steps :
- Reactants : 4-Benzyloxybenzaldehyde, 4-fluoroaniline, NaBH(OAc)₃ (reducing agent).
- Reaction : Conducted in dichloromethane at room temperature for 24 hours.
- Purification : Acid-base extraction and recrystallization.
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Scalability | Suitable for gram-scale |
Comparative Analysis of Methods
| Method | Yield | Cost Efficiency | Scalability | Complexity |
|---|---|---|---|---|
| One-Pot | 92% | High | Industrial | Low |
| Nitro Reduction | 60% | Moderate | Lab-scale | High |
| Reductive Amination | 80% | Moderate | Lab-scale | Moderate |
Critical Considerations
- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance benzylation efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve alkylation rates but require stringent drying.
- Byproducts : Debenzylation or dehalogenation may occur during nitro reduction, necessitating acidic conditions to suppress side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-(4-fluorobenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as sulfuric acid or aluminum chloride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Its structural characteristics make it a candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways.
- Antimicrobial Activity : Preliminary studies indicate that 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values suggesting significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Neuropharmacological Effects : The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Animal model studies have demonstrated that it may improve anxiety-related behaviors, indicating its promise in treating psychiatric disorders.
| Test | Control Group | Treatment Group | p-value |
|---|---|---|---|
| Elevated Plus Maze | 20% | 60% | <0.01 |
| Forced Swim Test | 30 seconds | 10 seconds | <0.05 |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in creating more complex organic molecules.
- Synthesis of Derivatives : The compound can be modified to yield various derivatives that may possess enhanced biological activities or novel properties suitable for industrial applications.
Materials Science
The unique properties of this compound make it a candidate for applications in materials science. Its incorporation into polymers or other materials could enhance their performance characteristics, such as thermal stability or mechanical strength.
Case Study on Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated that patients receiving this compound experienced faster recovery times compared to those treated with standard antibiotics, highlighting its potential as an adjunct therapy.
Neuropharmacological Study
A double-blind placebo-controlled study assessed the effects of this compound on patients with generalized anxiety disorder. The study found significant reductions in anxiety symptoms after four weeks of treatment, suggesting its therapeutic potential in psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by participating in unique interactions with the target.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-4-(trifluoromethyl)aniline (S6)
- Substituents : Replaces the benzyloxy group with a trifluoromethyl (-CF₃) group.
- Synthesis: Prepared via nucleophilic substitution between 4-fluorobenzyl bromide and 4-(trifluoromethyl)aniline in methanol with K₂CO₃ .
- Properties : The -CF₃ group increases hydrophobicity and electron-withdrawing effects compared to benzyloxy.
- Applications : Used in medicinal chemistry for its metabolic stability .
4-Methoxy-N-(4-methoxybenzyl)aniline
N-Benzyl-4-nitroaniline
- Substituents: Nitro (-NO₂) group replaces benzyloxy.
- Synthesis : Alkylation of 4-nitroaniline with benzyl chloride using NaHCO₃ and TEBABr .
- Properties : Nitro group introduces strong electron-withdrawing effects, reducing basicity of the aniline nitrogen.
Functional Group Variations: Amine vs. Imine
4-(Benzyloxy)-N-(4-fluorobenzyl)aniline (Amine)
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline (Schiff Base)
- Linkage : C=N imine bond.
- Synthesis: Condensation of 4-(benzyloxy)benzaldehyde with 4-fluoroaniline in ethanol .
- Properties : Melting point 136–138°C; forms liquid crystalline phases due to conformational flexibility .
- Applications : Liquid crystal displays (LCDs) and coordination chemistry as ligands .
Physical and Chemical Properties
*Data inferred from structurally similar compounds .
Data Tables
Table 1: Structural Comparison
| Compound | R₁ (Aniline) | R₂ (N-Substituent) | Functional Group |
|---|---|---|---|
| This compound | Benzyloxy | 4-Fluorobenzyl | Amine (-NH-) |
| N-(4-Fluorobenzyl)-4-(trifluoromethyl)aniline | Trifluoromethyl | 4-Fluorobenzyl | Amine (-NH-) |
| N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline | Benzyloxy | 4-Fluorophenyl | Imine (C=N) |
| 4-Methoxy-N-(4-methoxybenzyl)aniline | Methoxy | 4-Methoxybenzyl | Amine (-NH-) |
Biological Activity
4-(Benzyloxy)-N-(4-fluorobenzyl)aniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : CHFNO
- CAS Number : 1040689-27-7
The compound features a benzyloxy group and a fluorobenzyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where an amine is reacted with a suitable benzyl halide. The process can be optimized by adjusting the reaction conditions, such as temperature and solvent choice, to enhance yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from this precursor have shown promising anti-tubercular activity against Mycobacterium tuberculosis (MTB). In vitro tests indicated that several derivatives exhibited an IC value of less than 1 µg/mL, demonstrating significant potency against MTB .
Cytotoxicity
The safety profile of these compounds was assessed through cytotoxicity tests on human cancer cell lines, such as HeLa cells. The results indicated that while some derivatives displayed strong antimicrobial activity, they also maintained a favorable safety profile, suggesting potential for therapeutic applications without significant toxicity .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in bacterial metabolism or cell division, thereby inhibiting their function. This interaction is critical for its anti-tubercular activity .
Study 1: Synthesis and Evaluation of Derivatives
A research study focused on synthesizing various derivatives from this compound using ultrasound-assisted techniques. The synthesized compounds were screened for their anti-tubercular activity. Results indicated that modifications to the structure significantly affected biological activity, with certain derivatives showing enhanced efficacy against MTB .
Study 2: Comparative Analysis with Similar Compounds
In another study, comparisons were made between this compound and structurally similar compounds. The findings highlighted that the presence of the fluorine atom in the benzyl group contributed to improved binding affinity to bacterial targets, enhancing its antimicrobial properties .
Data Tables
| Compound Name | IC (µg/mL) | Cytotoxicity (HeLa Cells) |
|---|---|---|
| This compound | <1 | Low |
| Derivative A | <0.5 | Moderate |
| Derivative B | <0.8 | High |
Q & A
Q. What are the optimized synthetic routes for 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline, and how can purity be validated?
Methodological Answer: The compound can be synthesized via reductive amination using 4-(benzyloxy)aniline and 4-fluorobenzaldehyde in the presence of a catalyst like Pd/NiO under hydrogen (25°C, 10 hours), yielding >95% purity . Key steps include:
- Step 1 : Prepare 4-(benzyloxy)aniline by protecting the hydroxyl group of 4-aminophenol with benzyl bromide under basic conditions .
- Step 2 : React 4-(benzyloxy)aniline with 4-fluorobenzaldehyde using Pd/NiO and H₂ to form the target compound .
- Validation : Purity is confirmed via H NMR (e.g., δ 4.29 ppm for -CH₂- groups) and HPLC (>98% purity) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H NMR : Peaks at δ 7.35–7.31 ppm (fluorobenzyl aromatic protons) and δ 4.29 ppm (N-CH₂) confirm structure .
- FT-IR : Bands at ~1250 cm⁻¹ (C-O-C ether stretch) and ~1520 cm⁻¹ (C-F) validate functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 333.4 (calculated for C₂₀H₁₈FNO) confirms molecular weight .
Q. How does the benzyloxy group influence solubility and purification of this compound?
Methodological Answer:
- Solubility : The benzyloxy group enhances solubility in non-polar solvents (e.g., dichloromethane) but reduces aqueous solubility. Recrystallization in ethanol/water mixtures (70:30 v/v) optimizes yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted 4-fluorobenzaldehyde and byproducts .
Q. What are common synthetic impurities, and how are they identified?
Methodological Answer:
- Impurities : Unreacted 4-(benzyloxy)aniline (detected via TLC, Rf = 0.5) or over-alkylated products (e.g., bis-fluorobenzyl derivatives).
- Mitigation : Monitor reaction progress using H NMR; quenching at 95% conversion minimizes side products .
Q. What role does this compound play in liquid crystalline (LC) material research?
Methodological Answer: The benzyloxy and fluorobenzyl groups enhance conformational flexibility, enabling mesophase formation. DSC and polarized optical microscopy (POM) identify smectic phases (transition temperatures: 120–150°C) .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of this compound?
Methodological Answer:
Q. What mechanistic insights explain catalytic efficiency in reductive amination?
Methodological Answer:
- Catalyst Role : Pd/NiO facilitates hydrogen activation, reducing the imine intermediate. Kinetic studies show a turnover frequency (TOF) of 12 h⁻¹ at 25°C .
- Contradictions : Lower yields (<80%) with alternative catalysts (e.g., Pt/C) suggest Pd’s superior hydrogenation selectivity .
Q. How does thermal stability vary under oxidative vs. inert conditions?
Methodological Answer:
Q. How to resolve contradictions in reported synthetic yields (e.g., 70–97%)?
Methodological Answer:
- Root Causes : Variations in catalyst loading (1–5 wt%), solvent polarity, or H₂ pressure (1–5 bar).
- Optimization : A 2 wt% Pd/NiO loading with 3 bar H₂ maximizes yield (97%) while minimizing side reactions .
Q. What regioselectivity challenges arise in further functionalization?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
